ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride
Description
Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride (CAS: 2751614-44-3) is a heterocyclic compound featuring a fused pyrazole-oxazine core. Its molecular formula is C₇H₁₀ClN₃O₃, with a molecular weight of 220 Da . The structure includes an ethyl ester group at position 2, an amino group at position 6, and a hydrochloride salt, which enhances solubility and stability. This compound is supplied by multiple vendors, including Enamine Ltd. and A2B Chem, and is utilized in pharmaceutical research as a building block for drug discovery .
Properties
Molecular Formula |
C9H14ClN3O3 |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
ethyl 6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O3.ClH/c1-2-14-9(13)7-3-8-12(11-7)4-6(10)5-15-8;/h3,6H,2,4-5,10H2,1H3;1H |
InChI Key |
NLLMMUHXYYRFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CC(COC2=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrazolo[3,2-b][1,3]oxazine derivatives .
Scientific Research Applications
Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride with structurally related derivatives, highlighting key differences in functional groups, molecular properties, and applications:
Detailed Research Findings
Functional Group Impact on Reactivity and Solubility
- Ethyl Ester vs.
- Hydrochloride Salt : The hydrochloride salt enhances aqueous solubility, making the compound more suitable for in vitro assays compared to neutral analogs .
- Chlorosulfonyl Group : Derivatives like 3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid (CAS: 1365937-81-0) exhibit high reactivity, enabling facile derivatization into sulfonamides, a common pharmacophore in antibiotics .
Structural and Crystallographic Considerations
- Hydrogen Bonding: The amino and ester groups in the target compound participate in hydrogen bonding, influencing crystal packing and stability. Similar patterns are observed in related oxazine derivatives, as described by Bernstein et al. using graph-set analysis .
- Ring Puckering : The pyrazolo-oxazine core adopts a puckered conformation, as defined by Cremer and Pople’s generalized puckering coordinates, which may affect binding to biological targets .
Biological Activity
Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[3,2-b][1,3]oxazine core with an ethyl carboxylate group. Its molecular formula is and it has a molecular weight of approximately 247.68 g/mol. The presence of the amino group at the 6-position and the carboxylate moiety are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₃O₃ |
| Molecular Weight | 247.68 g/mol |
| CAS Number | 2751614-44-3 |
| IUPAC Name | Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride |
Biological Activity
Research indicates that ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride exhibits several biological activities:
-
Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance:
- In vitro assays demonstrated significant antiproliferative effects against human tumor cell lines such as HeLa and HCT116.
- IC50 values reported for these lines were in the low micromolar range, indicating potent activity.
-
Enzyme Inhibition : The compound has been shown to interact with specific enzymes:
- It exhibits inhibition of certain kinases involved in cancer progression.
- For example, it has been reported to inhibit VEGFR-2 kinase with an IC50 value around 1.46 µM, which is significant in the context of angiogenesis and tumor growth.
-
Mechanism of Action : The biological activity is believed to stem from its ability to bind to specific targets within cells:
- The binding affinity to target enzymes or receptors modulates their activity and influences downstream signaling pathways.
Case Studies and Research Findings
Several studies have focused on elucidating the biological mechanisms and therapeutic potential of this compound:
- Study 1 : A study published in MDPI explored the synthesis and biological evaluation of various pyrazolo derivatives including ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride. The findings indicated promising anticancer properties linked to its structural characteristics .
- Study 2 : Another investigation highlighted the compound's selectivity towards certain kinases over others, suggesting potential for targeted therapies in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
